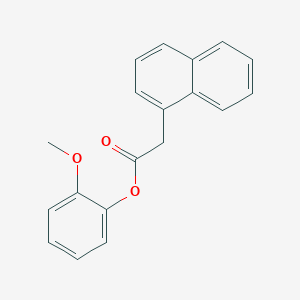

2-Methoxyphenyl 1-naphthylacetate

Description

2-Methoxyphenyl 1-naphthylacetate is an ester derivative of 1-naphthylacetic acid (1-NAA), where the carboxylic acid group is substituted with a 2-methoxyphenyl moiety. 1-NAA is a well-known plant growth regulator used to promote root development and fruit setting in agriculture .

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C19H16O3/c1-21-17-11-4-5-12-18(17)22-19(20)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 |

InChI Key |

SDNYDTGCHIPKIY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)CC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Esters of 1-Naphthylacetic Acid

1-NAA derivatives are widely used in agriculture. Key comparisons include:

Key Findings :

- Lipophilicity : The 2-methoxyphenyl group likely increases logP compared to alkyl esters, improving membrane permeability and environmental persistence .

- Stability : Aromatic esters resist hydrolysis better than alkyl esters, prolonging activity .

- Applications : Unlike cloquintocet-mexyl (a herbicide safener), 2-methoxyphenyl 1-naphthylacetate may act as a standalone pesticide or synergist due to structural rigidity .

Aromatic Esters with Methoxy Substitutions

Compounds featuring methoxy-substituted phenyl groups exhibit distinct reactivity and biological interactions:

Key Comparisons :

- Reactivity : The 2-methoxyphenyl group in 25I-NBOMe and HBK compounds enhances receptor binding via π-π stacking and hydrogen bonding . In contrast, 2-methoxyphenyl 1-naphthylacetate may leverage similar interactions for enzyme inhibition in plants.

- Synthetic Utility : Chalcogen bonding in 2-methoxyphenyl-λ³-iodane stabilizes intermediates during malonate synthesis . This suggests that the 2-methoxyphenyl group in 1-naphthylacetate could influence synthetic pathways or crystal packing.

Toxicological Considerations

Naphthalene derivatives exhibit varying toxicity profiles:

Key Insights :

- Esterification likely reduces direct toxicity compared to naphthalene, as hydrolysis releases 1-NAA, which is rapidly metabolized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.